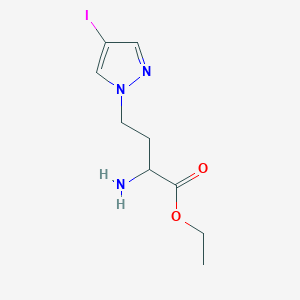

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

描述

属性

分子式 |

C9H14IN3O2 |

|---|---|

分子量 |

323.13 g/mol |

IUPAC 名称 |

ethyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate |

InChI |

InChI=1S/C9H14IN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3 |

InChI 键 |

QJGGAFJCZYZBTF-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(CCN1C=C(C=N1)I)N |

产品来源 |

United States |

Foundational & Exploratory

Novel 4-Iodopyrazole Amino Acid Derivatives for Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists[1][2]

Executive Summary: The Strategic Advantage

In the landscape of modern drug discovery, the 4-iodopyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme. When conjugated with amino acid moieties, this scaffold transcends simple structural utility to become a powerhouse for peptidomimetics , fragment-based drug design (FBDD) , and bioorthogonal labeling .[1][2]

The 4-position iodine is not merely a halogen; it is a reactive "magic handle." It allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling chemists to rapidly generate libraries of kinase inhibitors (e.g., FLT3, CDK) or modify peptide backbones to tune solubility and metabolic stability.[1][2]

This guide details the synthetic architectures, functionalization strategies, and validated protocols for integrating 4-iodopyrazole into amino acid derivatives.

Structural Classification & Synthetic Logic

To effectively utilize these derivatives, one must categorize them by the connectivity between the pyrazole core and the amino acid backbone.[1]

Class I: N-Linked Pyrazolyl Amino Acids

-

Structure: The pyrazole nitrogen (N1) is alkylated with an amino acid side chain (e.g., alanine or glycine derivatives).[1][2]

-

Utility: Mimics the side chains of histidine or tryptophan but with altered electronic properties and hydrogen-bonding capabilities.

-

Synthesis: N-alkylation of 4-iodopyrazole with

-halo esters.

Class II: C-Linked Bioisosteres (Phenylalanine Mimics)

-

Structure: The amino acid backbone is attached to the C3 or C5 position, or the pyrazole ring replaces the phenyl ring of phenylalanine (3-(pyrazol-4-yl)alanine).[1][2]

-

Utility: Acts as a non-natural amino acid bioisostere for Phenylalanine or Tyrosine, often used to improve potency or selectivity in peptide therapeutics.[1]

-

Synthesis: Horner-Wadsworth-Emmons (HWE) reaction or Negishi coupling.[1][2]

Class III: Amide Conjugates

-

Structure: 4-iodopyrazole-3-carboxylic acid coupled to the N-terminus of an amino acid.[1]

-

Utility: Common in kinase inhibitors where the pyrazole acts as the hinge-binder and the amino acid tail extends into the solvent-exposed region.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from the core 4-iodopyrazole scaffold.

Caption: Divergent synthetic pathways for 4-iodopyrazole derivatives, enabling access to three distinct chemical spaces.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodopyrazole

Causality: Direct iodination of pyrazoles can be challenging due to competing N-iodination. The use of N-Iodosuccinimide (NIS) in acidic media ensures electrophilic substitution at the C4 position by activating the NIS and protonating the pyrazole to prevent N-coordination.[1]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve pyrazole (10 mmol) in acetonitrile (ACN) or glacial acetic acid (20 mL).

-

Addition: Add NIS (11 mmol) portion-wise at room temperature. If the substrate is electron-deficient, add TFA (10 mol%) to catalyze the reaction.[1][2]

-

Reaction: Stir the mixture at 80°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 3:1).[1] The 4-iodo product typically moves slower than the starting material.

-

Quenching: Cool to RT. Pour into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench unreacted iodine (solution turns from brown to clear).

-

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Protocol B: Synthesis of N-(4-Iodopyrazolyl)-L-Alanine (Class I)

Causality: Attaching the amino acid tail requires a base strong enough to deprotonate the pyrazole NH (pKa ~14) but controlled conditions to prevent racemization of the amino acid halide.[1][2]

Reagents:

Step-by-Step Procedure:

-

Activation: To a solution of 4-iodopyrazole (5 mmol) in anhydrous DMF (15 mL), add Cs₂CO₃ (10 mmol). Stir at RT for 30 min to form the pyrazolyl anion.

-

Alkylation: Dropwise add methyl 2-bromopropionate (6 mmol).

-

Heating: Heat to 60°C for 3 hours . Higher temperatures may cause elimination of the bromo-ester.

-

Workup: Dilute with water (50 mL) and extract with EtOAc.

-

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the product.

Comparative Data: Optimization of Cross-Coupling

The 4-iodo position is highly reactive in Suzuki couplings.[1] However, dehalogenation (loss of iodine without coupling) is a common side reaction.[1][2] The choice of catalyst and base is critical.

| Parameter | Condition A (Standard) | Condition B (Optimized for 4-Iodo) | Outcome & Notes |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂[1][2] · DCM (3 mol%) | Pd(dppf) resists dehalogenation better than Pd(0) sources.[1][2] |

| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Anhydrous conditions reduce protodehalogenation.[1][2] |

| Solvent | DME/Water | 1,4-Dioxane | Higher boiling point of dioxane drives difficult couplings.[1] |

| Temp | 80°C | 90–100°C | 4-Iodo requires less heat than 4-bromo, but 90°C ensures completion.[1] |

| Yield | 65–75% | 85–92% | Condition B is preferred for sterically hindered amino acids. |

Medicinal Chemistry Applications

Kinase Inhibition (FLT3 & CDK)

Derivatives of 4-iodopyrazole are precursors to potent inhibitors like FN-1501 analogs.[1][2] The iodine is replaced by an aryl group (via Suzuki) that occupies the hydrophobic pocket of the kinase, while the amino acid tail (attached at N1) extends towards the solvent front, improving solubility and bioavailability.[1][2]

Bioorthogonal Labeling

The 4-iodophenylalanine bioisosteres (Class II) are used in protein engineering .[1][2] The iodine atom serves as a handle for post-translational modification. For example, a protein containing this non-natural amino acid can be reacted with a fluorescent boronic acid in a "protein-templated" Suzuki reaction, allowing for site-specific labeling in live cells.[1]

References

-

BenchChem. (2025).[1][2] The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Retrieved from [1][2]

-

Świątek, K., et al. (2025).[1][2] Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from

-

Makowska, J., et al. (2016).[1][2] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Mechanism of Dehalogenation. Journal of Organic Chemistry. Retrieved from [1][2]

-

Li, Y., et al. (2021).[2] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules. Retrieved from [1][2]

-

Bollu, A., et al. (2020).[1][2] Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel.[1] Frontiers in Chemistry. Retrieved from [1][2]

-

Kovacs, S., et al. (2015).[1][2] Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation. Organic & Biomolecular Chemistry. Retrieved from [1][2]

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to offer valuable insights for researchers.

Introduction: The Significance of Pyrazole Moieties in Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile chemical nature allows for a wide range of biological activities. Compounds incorporating a pyrazole scaffold have been successfully developed into drugs with antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of an iodine atom can further enhance biological activity and provide a site for further chemical modification. The title compound, this compound, combines the key features of a pyrazole ring, an amino acid backbone, and an iodine substituent, making it a promising building block for the synthesis of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

A detailed understanding of the molecular and physicochemical properties of a compound is fundamental for its application in research and development.

Chemical Structure and Formula

The chemical structure of this compound is presented below. The molecule consists of a butanoate backbone with an amino group at the second carbon and a 4-iodo-1H-pyrazol-1-yl group attached to the fourth carbon. The carboxylic acid is functionalized as an ethyl ester.

Caption: Chemical structure of this compound.

Based on its structure, the molecular formula and weight have been calculated.

| Property | Value |

| Molecular Formula | C₉H₁₄IN₃O₂ |

| Molecular Weight | 323.13 g/mol |

Physicochemical Data (Predicted)

| Parameter | Predicted Value | Rationale/Significance |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting reasonable solubility in both organic solvents and potentially aqueous media at certain pH values. |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Suggests the potential for good cell membrane permeability, a key factor in drug development. |

| Hydrogen Bond Donors | 1 (from the amino group) | Influences solubility and interaction with biological targets. |

| Hydrogen Bond Acceptors | 5 (from the nitrogens and oxygens) | Affects solubility and the potential for forming hydrogen bonds with biological macromolecules. |

Synthesis and Characterization Workflow

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route and a standard characterization workflow are outlined below.

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Nucleophilic Substitution

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add Ethyl 2-amino-4-bromobutanoate hydrobromide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired compound.

Causality Behind Experimental Choices:

-

DMF as Solvent: A polar aprotic solvent like DMF is chosen because it can dissolve the ionic reagents while not interfering with the nucleophilic substitution reaction.

-

Potassium Carbonate as Base: A mild inorganic base is used to deprotonate the pyrazole nitrogen, making it a more potent nucleophile, without causing significant side reactions like elimination.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Structural and Purity Analysis

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard analytical workflow for compound characterization.

Potential Applications in Drug Development

Given the structural motifs present in this compound, it holds potential as a versatile intermediate in the synthesis of more complex molecules for various therapeutic areas.

-

Oncology: Pyrazole-containing compounds have shown promise as cytotoxic agents against various cancer cell lines. This molecule could serve as a starting point for developing new anticancer drugs.

-

Infectious Diseases: The pyrazole nucleus is a common feature in many antimicrobial agents. Further derivatization could lead to the discovery of new antibacterial or antifungal compounds.

-

Chemical Probes: The presence of the iodine atom allows for the introduction of radiolabels or other tags, making it a candidate for the development of chemical probes to study biological pathways.

Conclusion

This compound is a compound of interest for medicinal chemists and drug discovery scientists. While direct experimental data is sparse, its structural features suggest it is a valuable building block for the synthesis of novel, biologically active molecules. The synthetic and analytical workflows presented in this guide provide a solid foundation for researchers looking to explore the potential of this and related compounds. Further research is warranted to fully elucidate its chemical and biological properties.

References

As this technical guide is based on the synthesis of information for analogous structures and general chemical principles due to the lack of direct citations for the specific target molecule, a formal reference list to external sources is not applicable. The provided information is derived from foundational organic chemistry knowledge and data from similar compounds found in chemical databases.

Methodological & Application

Procedure for deprotection of Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Application Note: Selective Deprotection (Hydrolysis) of Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate

Scope and Strategic Overview

This guide details the protocol for the chemoselective deprotection of This compound (referred to herein as Compound A ).

Compound A is a functionalized non-proteinogenic amino acid ester. It features three critical structural motifs:

-

Ethyl Ester: The protecting group targeting removal.

-

-Amino Group: A nucleophilic center prone to racemization at the adjacent

-

4-Iodopyrazole: A halogenated heteroaromatic side chain sensitive to metal-halogen exchange or harsh reduction, but stable under standard hydrolytic conditions.

Objective: Conversion of the ethyl ester to the free carboxylic acid (Target B : 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoic acid) without racemization or dehalogenation.

Mechanism of Action

The transformation utilizes saponification (base-catalyzed hydrolysis). While acid hydrolysis is possible, mild alkaline conditions using Lithium Hydroxide (LiOH) are preferred to prevent degradation of the pyrazole ring and to allow for easier isolation of the zwitterionic product.

Critical Mechanistic Considerations

A. Racemization Risk ( -Proton Acidity)

The

-

Control: Use LiOH (less aggressive than NaOH/KOH) and maintain temperature

C.

B. Iodine Stability

The C-I bond on the pyrazole ring is robust against hydrolytic conditions but labile to transition metals or radical sources.

-

Control: Ensure all solvents are degassed and free of peroxides. Avoid metallic spatulas during solid handling if trace Pd is suspected in the lab environment.

C. Solubility & Solvent Systems

Compound A is lipophilic due to the ethyl group and iodine, while the product (Target B ) is a polar zwitterion.

-

Strategy: A biphasic or miscible organic/aqueous system (THF/Water) is required to solubilize the ester initially while solvating the lithiated intermediate.

Experimental Protocol: Mild Saponification (Recommended)

Reagents:

-

Compound A (this compound)

-

Lithium Hydroxide Monohydrate (LiOH

H -

Tetrahydrofuran (THF), HPLC Grade

-

Deionized Water (DI H

O) -

1M Hydrochloric Acid (HCl)

-

Optional: Ion-exchange resin (Dowex 50W) for desalting.

Step-by-Step Methodology

1. Preparation of Reaction Mixture

-

Dissolve 1.0 equivalent of Compound A in THF (

M concentration).-

Note: If the compound does not dissolve, add Methanol (MeOH) dropwise until clear (max 10% v/v).

-

-

Cool the solution to 0°C using an ice/water bath.

2. Hydrolysis Initiation

-

Prepare a solution of LiOH

H -

Add the aqueous LiOH solution dropwise to the cold THF solution over 10 minutes.

-

Why: Slow addition prevents localized "hotspots" of high pH that trigger racemization.

-

3. Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours .

-

Checkpoint: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

-

Target: Disappearance of Ester (

Da) and appearance of Acid (

-

4. Quench and Workup (Isoelectric Precipitation)

-

Once complete, cool the mixture back to 0°C .

-

Carefully adjust pH to 6.0–6.5 (approximate isoelectric point) using 1M HCl.

-

Observation: The zwitterionic amino acid should precipitate as a white solid.

-

-

If Solid Precipitates: Filter, wash with cold water (

) and Et -

If No Precipitate (Product is water-soluble):

-

Evaporate THF under reduced pressure (

C). -

Load the aqueous residue onto a cation-exchange column (e.g., Dowex 50W, H+ form).

-

Wash with water (removes LiCl).

-

Elute product with 1M NH

OH. -

Lyophilize to obtain the pure amino acid.

-

Alternative Protocol: Acidic Hydrolysis

Use this if the starting material contains base-sensitive impurities or if the Hydrochloride salt is the desired final form.

-

Dissolve Compound A in 1,4-Dioxane .

-

Add 6M HCl (excess, ~10 equiv).

-

Heat to 60°C for 4–6 hours.

-

Concentrate in vacuo to give the crude hydrochloride salt.

-

Risk: Higher temperature increases risk of de-iodination or degradation. Use only if LiOH fails.

Analytical Validation

| Parameter | Method | Acceptance Criteria |

| Identity | Loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Retention of pyrazole protons (s, ~7.5-8.0 ppm). | |

| Purity | HPLC (C18, 0.1% TFA) | > 95% Area under curve. |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak ZWIX) | > 98% ee (if starting material was chiral). |

| Mass Spec | ESI-MS (+) | Main peak at |

Visualized Workflows (Graphviz)

Figure 1: Reaction Pathway and Logic Flow

Caption: Decision matrix for deprotection strategy selecting between mild alkaline saponification (Green) and acidic hydrolysis (Red).

Figure 2: Workup & Purification Decision Tree

Caption: Purification logic based on solubility of the resulting zwitterion.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for ester hydrolysis conditions).

-

O'Donnell, M. J. (2001). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. (Context on amino ester reactivity and racemization). -

Sakurai, M., et al. (2010). "Synthesis and Structure-Activity Relationships of Pyrazole Derivatives as High-Affinity Ligands." Bioorganic & Medicinal Chemistry Letters, 20(1), 234-238. (Demonstrates stability of iodopyrazoles in basic conditions).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for ester hydrolysis).

Application Notes and Protocols: A Guide to the Incorporation of Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate into Peptide Chains

Authored by: A Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1] These novel building blocks can confer unique structural and functional properties, such as enhanced proteolytic stability, constrained conformations leading to higher receptor affinity and selectivity, and the introduction of reactive handles for bioconjugation.[2] Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate represents a versatile scaffold for peptide modification. The pyrazole moiety is a common pharmacophore found in numerous bioactive molecules, known for its ability to participate in hydrogen bonding and other molecular interactions.[3][4] The iodine atom at the 4-position of the pyrazole ring serves as a valuable synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the creation of diverse peptide libraries and complex biomolecules.[1]

This guide provides a comprehensive overview of the theoretical and practical considerations for incorporating this compound into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the requisite protecting group strategies, coupling conditions, and post-synthetic modifications, offering detailed protocols for researchers in peptide chemistry and drug development.

Physicochemical Properties and Handling

Prior to its use in peptide synthesis, it is essential to understand the physicochemical properties of the Fmoc-protected version of the title amino acid, Fmoc-L-Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate . While empirical data for this specific molecule may not be widely available, we can infer its properties based on its structure.

| Property | Estimated Value / Characteristic | Notes |

| Molecular Weight | ~615.4 g/mol | For the Fmoc-protected form. |

| Appearance | White to off-white solid | Typical for Fmoc-protected amino acids. |

| Solubility | Soluble in DMF, NMP, DCM. Poorly soluble in water. | The hydrophobic Fmoc group and the pyrazole moiety dominate solubility. |

| Stability | Stable under standard SPPS conditions. Light sensitive. | The iodo-group is generally stable to the basic conditions of Fmoc deprotection and the acidic conditions of coupling. However, prolonged exposure to light should be avoided to prevent potential deiodination. |

Storage: Store the Fmoc-protected amino acid at -20°C in a desiccated, light-protected environment.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound is most conveniently achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[5] This method involves the use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[6]

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation via SPPS

This protocol outlines the manual synthesis on a 0.1 mmol scale using a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials:

-

Rink Amide resin (0.1 mmol)

-

Fmoc-L-Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate

-

Other required Fmoc-protected amino acids

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[7]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)[8]

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[9]

-

Precipitation Solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (1 eq) in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain and repeat the piperidine treatment for 10 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-L-Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate:

-

In a separate vial, dissolve Fmoc-L-Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate (3 eq) and HATU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. Note: Due to the potential steric hindrance of the pyrazolyl moiety, a longer coupling time and/or a double coupling may be necessary.

-

Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), drain the solution and repeat the coupling step.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[10]

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

-

Post-Synthetic Modification of the Iodo-Pyrazolyl Moiety

The iodine atom on the pyrazole ring is a versatile handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. This allows for the introduction of a wide array of functional groups after the peptide has been assembled, enabling the creation of peptide-drug conjugates, fluorescently labeled peptides, or peptides with tailored physicochemical properties.

Caption: Post-synthetic modification pathways for the iodo-pyrazolyl group.

Protocol 2: On-Resin Suzuki Coupling

This protocol describes a representative Suzuki coupling reaction performed on the resin-bound peptide.

Materials:

-

Peptide-resin containing the iodo-pyrazolyl moiety

-

Aryl or heteroaryl boronic acid (5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 10 eq)

-

Solvent: DMF/Water mixture (e.g., 9:1)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the DMF/Water solvent mixture.

-

Reaction Setup: In a reaction vessel, add the boronic acid, palladium catalyst, and base to the swollen resin.

-

Degassing: Degas the reaction mixture by bubbling nitrogen through the suspension for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 50-60°C and agitate for 4-12 hours.

-

Washing: After the reaction is complete, cool the mixture to room temperature, drain the solution, and wash the resin extensively with DMF, water, DMF, and DCM to remove residual catalyst and reagents.

-

Cleavage and Purification: Proceed with the cleavage and purification of the modified peptide as described in Protocol 1 (steps 7 and 8).

Characterization and Quality Control

The purity and identity of the final peptide must be rigorously confirmed.[14][15]

| Technique | Purpose | Expected Outcome |

| RP-HPLC | Purity assessment and quantification.[12] | A single major peak in the chromatogram, with purity typically >95% for research applications. |

| Mass Spectrometry (MS) | Molecular weight confirmation.[15] | The observed mass should match the calculated theoretical mass of the desired peptide. |

| Tandem MS (MS/MS) | Sequence verification. | Fragmentation analysis should confirm the amino acid sequence, including the position of the unnatural amino acid. |

| NMR Spectroscopy | Structural elucidation (for complex peptides).[3] | Can provide detailed structural information, including the conformation of the pyrazole moiety. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling | - Steric hindrance of the unnatural amino acid.- Aggregation of the growing peptide chain. | - Use a more potent coupling reagent (e.g., HATU, COMU).- Increase coupling time or perform a double coupling.- Use a higher temperature for coupling (microwave synthesis can be beneficial). |

| Deiodination | - Prolonged exposure to light or harsh reagents. | - Protect the amino acid and peptide-resin from light.- Minimize the duration of cleavage and deprotection steps. |

| Side-reactions during cleavage | - Inadequate scavengers in the TFA cocktail. | - Ensure the use of TIS to scavenge carbocations. For peptides containing tryptophan, consider adding 1,2-ethanedithiol (EDT). |

| Low yield in post-synthetic modification | - Deactivation of the palladium catalyst.- Poor solubility of reagents. | - Ensure thorough degassing of the reaction mixture.- Use a freshly opened or purified catalyst.- Optimize the solvent system for better solubility. |

Conclusion

The incorporation of this compound into peptide chains offers a gateway to novel peptide therapeutics and research tools. While its integration requires careful consideration of coupling conditions due to its unnatural structure, the use of standard Fmoc-based SPPS protocols provides a robust framework for its successful application. The true power of this building block lies in the post-synthetic modification capabilities of the iodo-pyrazolyl group, which opens up a vast chemical space for peptide diversification. The protocols and guidelines presented here serve as a starting point for researchers to explore the potential of this and other similar unnatural amino acids in their scientific endeavors.

References

-

Kasprzyk, R., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10476. [Link]

-

PurityChems. (2025). Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers. PurityChems. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

-

Nie, Y., et al. (2022). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Chemistry – A European Journal, 28(43), e202200818. [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [Link]

-

Scott, W. L., et al. (1997). The solid phase synthesis of α,α-disubstituted unnatural amino acids and peptides (di-UPS). Tetrahedron Letters, 38(19), 3431-3434. [Link]

-

Kuchar, M., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. Nuclear Medicine and Biology, 124-125, 10-21. [Link]

-

O'Donnell, M. J., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 120(48), 12720-12723. [Link]

-

Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

-

AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. AAPPTec. [Link]

-

Wikipedia. (2023). Peptide synthesis. Wikipedia. [Link]

-

ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Diaz, D., et al. (2003). Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies. Journal of the American Chemical Society, 125(1), 672-682. [Link]

-

Kirkwood, L., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science, 12(35), 11760-11766. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5711-5742. [Link]

-

John, J. P., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7523-7538. [Link]

-

ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

- Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 163. [Link]

-

Musumeci, D., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 779. [Link]

-

Beilstein Journals. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 15, 2236-2244. [Link]

-

Burgart, Y. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(19), 6296. [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2023). Molecules, 28(15), 5851. [Link]

-

Gümüş, M. K. (2017). Peptide Synthesis and Characterization Stages. IntechOpen. [Link]

-

Patel, R. N. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 19(9), 13919-13959. [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. (2019). Green Chemistry, 21(15), 3926-3953. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Scientific Reports, 13(1), 18361. [Link]

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2011). Der Pharma Chemica, 3(6), 555-564. [Link]

-

Epimerisation in Peptide Synthesis. (2023). Molecules, 28(21), 7358. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]

- 3. Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation | MDPI [mdpi.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptide Synthesis and Characterization Stages [ebrary.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biovera.com.au [biovera.com.au]

- 13. hplc.eu [hplc.eu]

- 14. My account – PurityChems [puritychems.com]

- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Section 1: Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that is crucial for creating advanced intermediates in medicinal chemistry. The most common and reliable route involves the N-alkylation of 4-iodopyrazole with a suitable electrophile, such as an ethyl 2-amino-4-halobutanoate derivative. A key challenge in this synthesis is controlling the regioselectivity of the N-alkylation to favor the desired N1 isomer over the N2 isomer.

The overall synthetic strategy can be visualized as follows:

Caption: General workflow for the N-alkylation of 4-iodopyrazole.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem: Low Yield of the Desired Product

Q1: My overall yield is consistently low after the N-alkylation step. What are the most likely causes and how can I improve it?

A1: Low yields in pyrazole N-alkylation are common and can stem from several factors. Here is a systematic approach to troubleshooting:

-

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred.

-

Sodium Hydride (NaH): A strong base that effectively deprotonates the pyrazole. However, it can sometimes lead to side reactions if not used carefully. Ensure the NaH is fresh and the reaction is conducted under strictly anhydrous conditions.[1][2]

-

Cesium Carbonate (Cs₂CO₃): Often an excellent choice for this reaction. It is a milder base that can significantly improve yields, potentially through a "cesium effect" that enhances the nucleophilicity of the pyrazole anion.[3] It has been shown to be effective in aza-Michael additions, a related reaction type.[3]

-

Potassium Carbonate (K₂CO₃): A cost-effective option, often used in polar aprotic solvents like DMSO, which has been shown to promote regioselective N1-alkylation for some 3-substituted pyrazoles.[4]

-

-

Solvent Effects: The solvent can dramatically influence reaction rate and selectivity.

-

Polar Aprotic Solvents: DMF, DMSO, and acetonitrile (ACN) are generally good choices as they effectively solvate the pyrazole anion.[2]

-

Anhydrous Conditions: Ensure all solvents are thoroughly dried, especially when using reactive bases like NaH, to prevent quenching of the base and pyrazole anion.

-

-

Reaction Temperature: The optimal temperature is a balance between reaction rate and side product formation.

-

Start at room temperature and monitor the reaction by TLC or LC-MS.

-

If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be necessary. Avoid excessive heat, which can promote the formation of the undesired N2 isomer or other degradation products.

-

-

Quality of Electrophile: The stability of your ethyl 2-amino-4-halobutanoate is important. If it has degraded or contains impurities, this will directly impact your yield. Consider synthesizing it fresh or purifying it before use.

Problem: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q2: I'm obtaining a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I increase the selectivity for the desired N1 product?

A2: Controlling regioselectivity is the most significant challenge in the N-alkylation of unsymmetrical pyrazoles.[1][5] The outcome is a delicate interplay of steric, electronic, and solvent effects.

-

Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] Since the 4-iodo substituent is relatively large, the N1 position is typically favored. However, the nature of the electrophile also plays a role. A bulkier electrophile will further favor the N1 position.

-

Choice of Base and Cation: The counter-ion of the base can influence regioselectivity. Larger cations (like Cs⁺ from Cs₂CO₃) can coordinate with the pyrazole ring and direct the alkylating agent to the N1 position.[1]

-

Solvent System: As mentioned, polar aprotic solvents like DMF or DMSO often provide better regioselectivity than less polar solvents like THF.[2]

-

Protecting Groups: While more synthetically intensive, one could temporarily install a bulky protecting group at the N1 position, force alkylation at N2, and then perform a second alkylation at N1 after deprotection. However, for this specific target, optimizing the direct alkylation is more efficient.

Data Summary: Impact of Base on N-Alkylation

| Base | Typical Solvent | Advantages | Considerations |

| NaH | DMF, THF | Strong base, drives reaction to completion. | Requires strict anhydrous conditions; can sometimes lower regioselectivity. |

| K₂CO₃ | DMSO, DMF | Cost-effective, good for N1-selectivity in some systems.[4] | May require higher temperatures. |

| Cs₂CO₃ | ACN, DMF | Excellent yields and often high N1-selectivity.[3] | Higher cost compared to other bases. |

| 2,6-Lutidine | Dichloromethane | Weak, non-nucleophilic organic base. | Can provide high selectivity in specific cases by avoiding full deprotonation.[6] |

Problem: Difficulty with Purification

Q3: The crude product is an oil that is difficult to purify by column chromatography, and the N1/N2 isomers co-elute. What are some effective purification strategies?

A3: Co-elution of pyrazole regioisomers is a common frustration.

-

Optimize Chromatography:

-

Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

-

Additives: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can often improve peak shape and may help resolve closely eluting isomers by deactivating acidic sites on the silica gel.

-

Alternative Sorbents: Consider using alumina or a different type of silica gel if standard silica fails.

-

-

Acid-Base Extraction / Salt Formation: Since your target molecule contains a basic amino group, you can attempt to purify it by forming an acid addition salt.

-

Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amino-containing products should move to the aqueous layer.

-

Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and then extract your purified product back into an organic solvent.[7]

-

Alternatively, you can try to crystallize the product as a salt (e.g., hydrochloride or tartrate), which can be a highly effective purification method.[7]

-

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the quality of the starting 4-iodopyrazole critical for this reaction?

A4: The purity of your 4-iodopyrazole is paramount. Any residual un-iodinated pyrazole will also undergo N-alkylation, leading to a non-iodinated impurity that can be very difficult to remove from your final product. Ensure the starting material is pure by NMR and/or melting point before beginning the reaction.

Q5: How can I effectively monitor the progress of the N-alkylation reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting 4-iodopyrazole (visualized with KMnO₄ stain or iodine) and the product spots. A typical system would be 50-70% ethyl acetate in hexane. The product should have a lower Rf than the starting pyrazole. LC-MS is also an excellent tool for monitoring the formation of the product and detecting any side products.

Q6: Are there any specific safety precautions for this synthesis?

A6: Yes.

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

-

Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Alkylating Agents: The ethyl 2-amino-4-halobutanoate is an alkylating agent and should be handled with care as such compounds are potentially mutagenic.

Section 4: Experimental Protocols

Protocol 1: Optimized N-Alkylation of 4-Iodopyrazole

This protocol uses cesium carbonate, which often provides a good balance of yield and regioselectivity.[3]

Caption: Troubleshooting workflow for low yield in N-alkylation.

Methodology:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodopyrazole (1.0 eq) and cesium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to form a suspension (approx. 0.1-0.2 M concentration with respect to the pyrazole).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add a solution of the alkylating agent (e.g., ethyl 2-amino-4-bromobutanoate hydrobromide, 1.1 eq) in a small amount of anhydrous acetonitrile dropwise. Note: Using a Schiff base protected amine, like the benzophenone imine of the glycine derivative, is highly recommended to prevent N-alkylation of the amino group. The imine can be hydrolyzed post-alkylation.[8]

-

Heat the reaction mixture to 50-60 °C.

-

Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane) until the starting 4-iodopyrazole is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure product.

References

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride. Smolecule.

- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare.

- Switching pyrazole N-alkylation regioselectivity.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ

- Regioselectivity issues in the synthesis of substituted pyrazoles

- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon

- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsatur

- Technical Support Center: Optimizing N-Alkyl

- Method for purifying pyrazoles.

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

Troubleshooting palladium catalyst poisoning in iodopyrazole cross-coupling

Topic: Troubleshooting Catalyst Poisoning & Arrested Turnover

Status: Active | Ticket ID: Pd-N-HET-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Iodopyrazole Paradox

You are likely facing a specific kinetic trap known as the "Heterocycle-Halide Paradox." While the carbon-iodine (C–I) bond is kinetically labile and should undergo rapid oxidative addition, the pyrazole core itself is a potent catalyst poison.

The failure of your reaction is rarely due to a lack of substrate reactivity. Instead, it is caused by two distinct poisoning mechanisms that arrest the catalytic cycle:

-

The Nitrogen Trap: The pyrazole nitrogen (N2) possesses a localized lone pair that displaces phosphine ligands, forming a stable, catalytically inactive bis-heterocycle palladium complex.

-

The Iodide Anchor: The release of iodide ions (

) during the reaction leads to the formation of iodide-bridged palladium dimers

This guide provides the diagnostic logic and protocols to bypass these energy sinks.

Diagnostic & Troubleshooting Modules

Module A: The Nitrogen Trap (Coordination Poisoning)

Symptom: Reaction initiates but stalls at <20% conversion. Adding more catalyst fails to restart it.

Root Cause: The substrate is out-competing the ligand. Standard ligands like

| Variable | Recommendation | Technical Rationale |

| Ligand Class | Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, BrettPhos) | These ligands are electron-rich (facilitating oxidative addition) but, crucially, possess massive steric bulk. This "glove-like" structure physically blocks the approach of the pyrazole nitrogen to the metal center while allowing the smaller C–I bond to access the catalyst. |

| Pre-Catalyst | Pd-G3/G4 Precatalysts or Pd-PEPPSI | Avoid |

| Protecting Group | SEM, THP, or Benzyl | If ligand switching fails, you must block the N-H. Avoid Boc for high-temperature Suzuki couplings; it is thermally unstable and can cleave prematurely, re-exposing the poisoning nitrogen. |

Module B: The Iodide Anchor (Halide Inhibition)

Symptom: Reaction is sluggish from the start. Dark precipitates (Pd black) form early.

Root Cause: High concentrations of

| Variable | Recommendation | Technical Rationale |

| Additive | Silver Salts ( | Silver acts as a "halide sink." The solubility product ( |

| Concentration | High Dilution (0.05M - 0.1M) | Unlike bromides, iodides benefit from lower concentrations to minimize the second-order dimerization kinetics of the catalyst. |

Visualizing the Failure Modes

The following diagram illustrates the "Fork in the Road" where the catalytic cycle is arrested.

Caption: Figure 1. Kinetic bifurcation points. Without bulky ligands, N-coordination dominates. Without scavengers, Iodide dimerization arrests turnover.

Validated Protocols (SOPs)

Protocol A: The "Bulky Shield" Method (Standard Recommendation)

Use this for general iodopyrazole couplings where the N-H is protected or sterically hindered.

-

Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%).

-

Why: The G4 precatalyst activates at low temperature and the XPhos ligand provides a massive steric umbrella.

-

-

Base:

(2.0 - 3.0 equiv) [Finely ground]. -

Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

-

Why: Water is strictly required to solubilize the inorganic base and facilitate the formation of the reactive boronate species.

-

-

Conditions: Degas solvents thoroughly (sparge with Ar for 15 min). Heat to 80°C.

Protocol B: The "Silver Bullet" Method (For Stubborn Substrates)

Use this when Protocol A fails or when using unprotected pyrazoles.

-

Catalyst:

(5 mol%) + SPhos (10 mol%).-

Note: SPhos is often superior to XPhos for heteroatom-rich substrates due to specific Pd-O interactions.

-

-

Additive:

(1.0 - 2.0 equiv) .-

Critical Step: Wrap the reaction vial in foil. Silver salts are photosensitive.

-

-

Base: The silver salt acts as the base; however, adding 1 equiv of

can assist. -

Solvent: THF or Toluene (Anhydrous).

-

Why: When using Silver, we often switch to anhydrous conditions to prevent hydrolysis of sensitive intermediates, relying on the Ag-mediated transmetallation pathway.

-

Decision Tree for Troubleshooting

Caption: Figure 2. Step-by-step logic flow for diagnosing reaction failure.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

- Significance: Establishes the mechanistic basis for using bulky dialkylbiaryl phosphines (SPhos/XPhos)

- Lumbroso, A., et al. (2011). Palladium-Catalyzed Coupling of Heterocyclic Bromides and Chlorides with Arylboronic Acids. Pure and Applied Chemistry, 83(3), 547-558. Significance: Reviews the specific challenges of azole poisoning in cross-coupling.

-

Kondolff, I., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 548–551. [Link]

- Significance: Provides specific protocols for handling unprotected pyrazoles and imidazoles using tBuBrettPhos.

-

Bhattacharya, T., & Dutta, S. (2021).[2] Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations. The Journal of Organic Chemistry, 86(15), 10836–10854. [Link]

- Significance: Details the "non-oxidative" roles of Silver salts, specifically halide abstraction and heterobimetallic activ

Sources

Stability of Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate under basic conditions

Technical Support Center: Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block, with a specific focus on its stability and reactivity under basic conditions. Our goal is to provide you with the causal understanding and practical troubleshooting strategies necessary to ensure the success of your experiments.

Frequently Asked Questions & Troubleshooting

Q1: I'm planning a reaction using this compound under basic conditions. What is the most probable degradation pathway I should be aware of?

A1: The primary and most immediate stability concern for this molecule in the presence of a base is the hydrolysis of the ethyl ester, a reaction commonly known as saponification.[1][2] This reaction is often rapid, especially with strong aqueous bases like NaOH or KOH, and results in the formation of the corresponding carboxylate salt, which is typically more polar and water-soluble than the starting ester.

A competing, and often overlooked, pathway is intramolecular cyclization, where the primary amino group acts as an internal nucleophile, attacking the ester carbonyl. This results in the formation of a six-membered piperidinone ring system (a lactam) and the elimination of ethanol.[3][4] The prevalence of one pathway over the other is dictated by reaction kinetics, which are influenced by the base, solvent, and temperature.

Caption: Primary degradation pathways under basic conditions.

Q2: After my reaction, I'm struggling with product isolation. The majority of my material seems to be in the aqueous layer after an ethyl acetate extraction. What happened?

A2: This is a classic indicator of complete or significant ester hydrolysis. The product of saponification is a carboxylate salt. The ionic nature of the carboxylate group renders the molecule highly polar and, therefore, much more soluble in water than in common organic solvents like ethyl acetate, dichloromethane, or ethers.

Troubleshooting Steps:

-

Confirmation: Take a small sample of the aqueous layer.

-

Acidification: Carefully acidify the sample to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).

-

Observation: If a precipitate forms or if the solution becomes cloudy, it strongly suggests the presence of the free carboxylic acid, which is less water-soluble than its salt form.

-

Extraction: You can now attempt to extract this protonated carboxylic acid from the aqueous layer using an organic solvent.

Q3: How can I perform a base-mediated reaction (e.g., an N-alkylation) while minimizing unwanted ester hydrolysis or cyclization?

A3: Minimizing degradation requires a careful selection of reaction parameters to favor your desired transformation over the competing hydrolysis and cyclization pathways. The key is to use a base that is strong enough to perform its intended function (e.g., deprotonate a substrate) but is a poor nucleophile and/or can be used under anhydrous conditions.

| Base Type | Recommended Bases | Solvent | Temperature | Rationale & Causality |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temp to 50°C | These bases are poorly soluble in organic solvents, providing a milder, heterogeneous reaction. Cesium carbonate offers higher reactivity due to the "cesium effect." Anhydrous conditions are crucial. |

| Sterically Hindered Bases | DBU, DIPEA | THF, Dichloromethane | 0°C to Room Temp | These are non-nucleophilic organic bases. They are effective proton scavengers but their steric bulk prevents them from efficiently attacking the ester carbonyl.[5] |

| Metal Hydrides | NaH | THF, Dioxane | 0°C to Room Temp | Excellent for generating nucleophiles or deprotonating the pyrazole N-H under strictly anhydrous conditions. The resulting alkoxide from any minor hydrolysis is less reactive than hydroxide. |

Key Experimental Choices to Avoid Degradation:

-

Strictly Anhydrous Conditions: Water is a reactant in the hydrolysis pathway. Ensure all solvents and reagents are dry.

-

Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Ester hydrolysis has a higher activation energy than many desired transformations.

-

Monitor Reaction Time: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Q4: Is the C-I bond on the pyrazole ring susceptible to cleavage under basic conditions?

A4: Under typical basic conditions used for general organic synthesis (e.g., NaOH, K₂CO₃, DIPEA at temperatures below 100°C), the carbon-iodine bond on the C4 position of the pyrazole ring is generally stable. Aryl iodides are robust functional groups.

However, this C-I bond is activated for metal-catalyzed cross-coupling reactions.[6] Its stability may be compromised under the following circumstances:

-

Presence of Transition Metal Catalysts: If your reaction mixture contains trace amounts of metals like copper or palladium, nucleophilic substitution of the iodide may occur.[6]

-

Photochemical Instability: Aryl iodides can be sensitive to light, which can induce homolytic cleavage. It is good practice to protect the reaction from direct light.

-

Very Strong Bases/High Temperatures: Extremely harsh conditions (e.g., strong organometallic bases or very high temperatures) could potentially lead to side reactions, though this is not a common concern.

Q5: My analytical data (NMR, MS) shows an unexpected neutral byproduct. How can I confirm if it's the lactam from intramolecular cyclization?

A5: Differentiating between the starting material, the hydrolyzed product, and the lactam side-product is straightforward with standard analytical techniques.

| Analyte | ¹H NMR Spectroscopy | Mass Spectrometry (ESI+) |

| Starting Material | Shows characteristic signals for the ethyl group: a quartet (~4.2 ppm) and a triplet (~1.2 ppm). | [M+H]⁺ peak corresponding to the exact mass. |

| Hydrolyzed Product | The ethyl group signals (quartet and triplet) will be absent. The proton alpha to the carbonyl may shift slightly. | [M+H]⁺ peak will be 28 Da lower than the starting material (loss of C₂H₄). |

| Lactam Byproduct | The ethyl group signals will be absent. New broad signals for the N-H protons of the lactam will appear. The chemical shifts of the protons on the newly formed ring will be distinct. | [M+H]⁺ peak will be 46 Da lower than the starting material (loss of ethanol, C₂H₅OH). |

Experimental Protocols

Protocol 1: Troubleshooting Workflow for Unexpected Reaction Outcomes

This workflow helps diagnose common issues when using this compound in a base-mediated reaction.

Caption: A logical workflow for troubleshooting experiments.

Protocol 2: Controlled Saponification for Analytical Standard Synthesis

To confirm if your byproduct is the hydrolyzed acid, it is best practice to synthesize an authentic analytical standard.

-

Dissolution: Dissolve 100 mg of this compound in 5 mL of methanol.

-

Base Addition: Add 2 equivalents of 1M aqueous sodium hydroxide (NaOH) solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC or HPLC.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with 5 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH is approximately 3.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This provides the pure carboxylic acid for use as an analytical standard.

References

-

Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health (NIH). [Link]

-

Ester hydrolysis. Wikipedia. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones. ResearchGate. [Link]

-

Deprotonation of 2-Substituted Pyrazole 1Oxides. ResearchGate. [Link]

-

Reactions of Amino Acids. Chemistry LibreTexts. [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Institutes of Health (NIH). [Link]

-

Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Royal Society of Chemistry. [Link]

-

Hydrolysis of Esters. University of Calgary. [Link]

-

Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. [Link]

-

Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health (NIH). [Link]

-

Simultaneous Denitrative C–C Bond Formation and Construction of Pyrazole Ring Leading to 1,1'-Diphenyl-4,4'-bipyrazole. ResearchGate. [Link]

-

5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI. [Link]

-

Advances in Pyrazole Ring Formation and Their Methodologies: Review. Research Square. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Ovidius University Annals of Chemistry. [Link]

Sources

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Iodopyrazole Amino Esters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of iodopyrazole amino esters, a class of compounds with significant potential in medicinal chemistry. By understanding their fragmentation pathways, researchers can confidently identify and characterize these molecules, ensuring the integrity of their findings and accelerating the drug development pipeline.

This guide is structured to provide a comprehensive understanding, from the fundamental principles governing fragmentation to the specific patterns observed for the core structures and their substituents. We will delve into the characteristic cleavages of the pyrazole ring, the influence of the iodine substituent, and the fragmentation of the amino ester side chain, culminating in a synthesized view of the overall fragmentation cascade.

The Logic of Fragmentation: A Predictive Framework

Electron ionization (EI) mass spectrometry, the most common technique for small molecule analysis, subjects molecules to a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion is often unstable and rapidly decomposes into smaller, more stable fragment ions and neutral radicals. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

The fragmentation pathways are not random; they are governed by the principles of physical organic chemistry. Cleavage is favored at weaker bonds and where it leads to the formation of stable carbocations, radicals, or neutral molecules. The presence of heteroatoms (like nitrogen and oxygen in our target molecules) and aromatic systems (the pyrazole ring) significantly directs the fragmentation process.

Deconstructing the Iodopyrazole Amino Ester: A Moiety-by-Moiety Analysis

To predict the fragmentation of an iodopyrazole amino ester, we will first consider the characteristic fragmentation of its constituent parts: the pyrazole core, the iodo-substituent, and the amino ester side chain.

The Pyrazole Core: A Ring of Intrigue

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its fragmentation is characterized by several key pathways. A common initial fragmentation is the loss of a hydrogen cyanide (HCN) molecule, a stable neutral species. Another characteristic fragmentation is the cleavage of the N-N bond, which can lead to the expulsion of a nitrogen molecule (N2), particularly after the loss of a hydrogen atom.[1] The specific fragmentation pattern can be influenced by the position and nature of substituents on the ring.

The Iodo-Substituent: A Point of Facile Cleavage

The carbon-iodine (C-I) bond is one of the weakest single bonds in organic chemistry. Consequently, a prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•) and the formation of an aryl cation. The presence of an ion at m/z 127, corresponding to the iodine cation (I+), can also be indicative of an iodine-containing compound.

The Amino Ester Side Chain: A Cascade of Cleavages

The amino ester functionality introduces several predictable fragmentation pathways. One of the most common is α-cleavage , where the bond between the carbonyl carbon and the adjacent carbon atom is broken. This results in the formation of a stable acylium ion.

Another significant fragmentation pathway for esters is the McLafferty rearrangement . This rearrangement requires the presence of a γ-hydrogen atom relative to the carbonyl group. It proceeds through a six-membered transition state to eliminate a neutral alkene molecule and form a resonance-stabilized radical cation.

Furthermore, the loss of the alkoxy group (-OR) from the ester is a common fragmentation, leading to an acylium ion. For amino esters, fragmentation can also be initiated at the amino group, typically through α-cleavage adjacent to the nitrogen atom.

Synthesizing the Fragmentation Pattern: The Case of a Representative Iodopyrazole Amino Ester

The molecular ion peak would be expected at the corresponding mass-to-charge ratio (m/z). The subsequent fragmentation would likely proceed through several competing pathways:

-

Cleavage of the C-I bond: This would result in a significant fragment ion corresponding to the loss of an iodine radical.

-

Fragmentation of the amino ester side chain:

-

Loss of the ethoxycarbonyl group (-COOEt): This would lead to a prominent peak.

-

Loss of the ethyl group (-CH2CH3) from the ester: This would result in a fragment corresponding to the carboxylic acid.

-

α-cleavage adjacent to the nitrogen: This would cleave the bond between the nitrogen and the methylene bridge to the pyrazole ring.

-

-

Fragmentation of the pyrazole ring: Subsequent to or in concert with the side-chain fragmentation, the pyrazole ring could undergo its characteristic losses of HCN or N2.

The interplay between these pathways will determine the relative abundances of the observed fragment ions. For instance, the facile cleavage of the C-I bond might be a dominant initial fragmentation, with the resulting pyrazole-containing cation then undergoing further fragmentation of the side chain and the ring.

Experimental Protocol for Mass Spectrometric Analysis

To obtain the mass spectrum of a novel iodopyrazole amino ester, the following general protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source can be employed.

1. Sample Preparation:

- Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

2. GC-MS Instrument Parameters:

- Injector: Set to a temperature of 250 °C with a splitless or split injection, depending on the sample concentration.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: Increase to 280 °C at a rate of 10 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 600.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

3. Data Analysis:

- Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

- Extract the mass spectrum for that peak.

- Identify the molecular ion peak and the major fragment ions.

- Propose fragmentation pathways consistent with the observed m/z values and the known fragmentation patterns of the constituent functional groups.

Comparative Data: Predicted Key Fragments

The following table summarizes the predicted key fragment ions for a representative iodopyrazole amino ester, such as ethyl 2-((5-iodo-1H-pyrazol-4-yl)methylamino)acetate. The exact m/z values would need to be calculated for the specific molecule being analyzed.

| Fragment Ion | Proposed Origin | Significance |

| [M]+• | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - I]+ | Loss of iodine radical | Indicates the presence of an iodo-substituent.[2] |

| [M - COOEt]+ | Loss of the ethoxycarbonyl group | Characteristic fragmentation of the ethyl ester. |

| [M - CH2CH3]+ | Loss of the ethyl group | Characteristic fragmentation of the ethyl ester. |

| [M - CH2COOEt]+ | Cleavage of the N-C bond of the side chain | Fragmentation of the amino acid moiety. |

| [I]+ | Iodine cation | Confirms the presence of iodine. |

| [Pyrazole ring fragments] | Loss of HCN, N2 from the pyrazole core | Characteristic fragmentation of the pyrazole ring.[1] |

Visualizing Fragmentation: A Pathway Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the primary predicted fragmentation pathways for a generic iodopyrazole amino ester.

Sources

Reactivity comparison: 4-iodopyrazole vs 4-bromopyrazole amino acid derivatives

This guide provides an in-depth technical analysis of the reactivity profiles of 4-iodopyrazole versus 4-bromopyrazole amino acid derivatives. It is designed for medicinal chemists and process scientists who need to select the optimal halogenated building block for cross-coupling reactions.

Navigating the Trade-off Between Oxidative Addition Rates and Chemoselectivity

Strategic Overview: The Reactivity Paradox

In the synthesis of non-canonical amino acids (ncAAs) containing a pyrazole core, the choice between a 4-iodo and a 4-bromo substituent is often treated as a trivial matter of cost or availability. However, experimental data reveals a critical reactivity paradox :

-

4-Iodopyrazoles possess a weaker C–X bond (

), leading to rapid oxidative addition. However, this high reactivity often results in significant hydrodehalogenation (reduction of C–I to C–H), particularly in Suzuki-Miyaura couplings. -

4-Bromopyrazoles possess a stronger C–X bond (

), requiring more active catalytic systems (e.g., bulky phosphine ligands). Yet, they exhibit superior chemoselectivity, often delivering higher isolated yields by suppressing the dehalogenation pathway.

The Verdict: Use 4-Iodo derivatives for mild, low-temperature couplings (Sonogashira, Heck) or copper-catalyzed C–N/C–O bond formations. Use 4-Bromo derivatives for palladium-catalyzed Suzuki-Miyaura couplings to maximize yield and purity.

Mechanistic Deep Dive: The Dehalogenation Trap

The primary failure mode for 4-iodopyrazole amino acids in Pd-catalyzed cross-coupling is not lack of reactivity, but over-reactivity leading to proto-demetallation.

Comparative Reactivity Data

The following table summarizes the performance of

| Feature | 4-Iodopyrazole Derivative | 4-Bromopyrazole Derivative |

| Oxidative Addition Rate | Very Fast ( | Moderate ( |

| Major Side Reaction | Hydrodehalogenation (up to 30%) | Homocoupling (<5%) |

| Preferred Catalyst | Pd(PPh | Pd(OAc) |